molecular formula C13H26O2 B11962635 8-(1-Methoxyethoxy)-2,6-dimethyloct-2-ene CAS No. 68039-24-7

8-(1-Methoxyethoxy)-2,6-dimethyloct-2-ene

Cat. No.: B11962635
CAS No.: 68039-24-7
M. Wt: 214.34 g/mol
InChI Key: YSABATHBMSLQLP-UHFFFAOYSA-N
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Description

8-(1-Methoxyethoxy)-2,6-dimethyloct-2-ene is an organic compound with the molecular formula C13H26O2 It is a derivative of octene, featuring a methoxyethoxy group and two methyl groups attached to the octene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(1-Methoxyethoxy)-2,6-dimethyloct-2-ene typically involves the reaction of 2,6-dimethyloct-2-ene with methoxyethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the methoxyethoxy group. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced separation techniques, such as distillation or chromatography, is essential to purify the compound and remove any impurities or by-products.

Chemical Reactions Analysis

Types of Reactions

8-(1-Methoxyethoxy)-2,6-dimethyloct-2-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into simpler hydrocarbons or alcohols.

    Substitution: The methoxyethoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation reactions may involve reagents like chlorine (Cl2) or bromine (Br2) under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols, ketones, or acids, while reduction may produce simpler hydrocarbons or alcohols.

Scientific Research Applications

8-(1-Methoxyethoxy)-2,6-dimethyloct-2-ene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic properties or use as a precursor for drug development.

    Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 8-(1-Methoxyethoxy)-2,6-dimethyloct-2-ene involves its interaction with specific molecular targets and pathways. The methoxyethoxy group may enhance the compound’s solubility and reactivity, allowing it to participate in various chemical and biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethyl-2-octene: A similar compound without the methoxyethoxy group.

    1-(1-Methoxyethoxy)hexane: A related compound with a shorter carbon chain.

    Dimethyl 2,3-bis(1-methoxyethoxy)succinate: Another compound featuring methoxyethoxy groups.

Uniqueness

8-(1-Methoxyethoxy)-2,6-dimethyloct-2-ene is unique due to the presence of both the methoxyethoxy group and the dimethyl groups on the octene backbone. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

68039-24-7

Molecular Formula

C13H26O2

Molecular Weight

214.34 g/mol

IUPAC Name

8-(1-methoxyethoxy)-2,6-dimethyloct-2-ene

InChI

InChI=1S/C13H26O2/c1-11(2)7-6-8-12(3)9-10-15-13(4)14-5/h7,12-13H,6,8-10H2,1-5H3

InChI Key

YSABATHBMSLQLP-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C(C)C)CCOC(C)OC

Origin of Product

United States

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